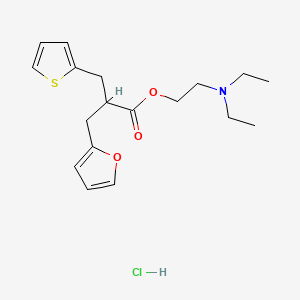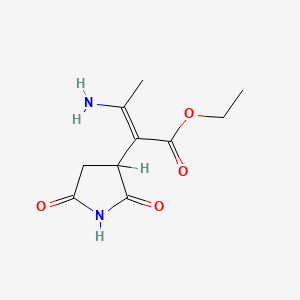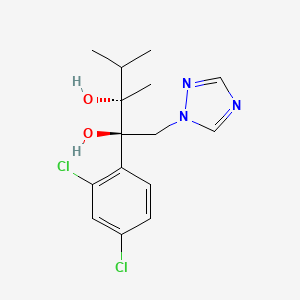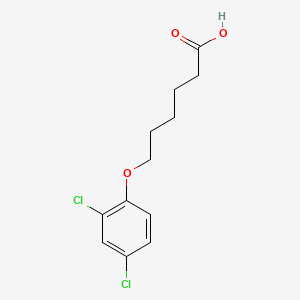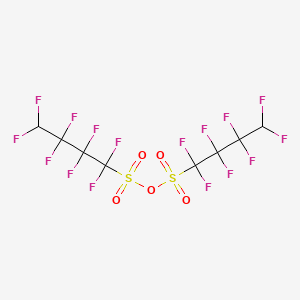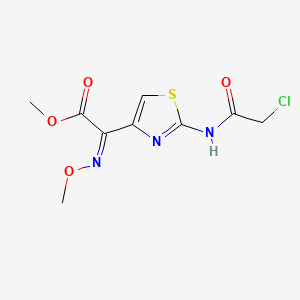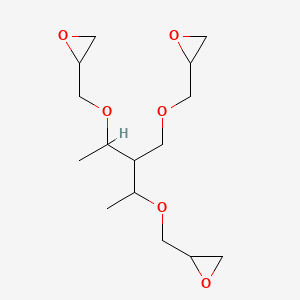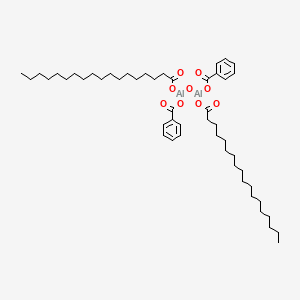
Bis(benzoato-O)bis(octadecanoato-O)-mu-oxodialuminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum: is a complex organoaluminum compound It is characterized by the presence of benzoate and octadecanoate ligands coordinated to aluminum atoms through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum typically involves the reaction of aluminum alkoxides or aluminum halides with benzoic acid and octadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Al(OR)3+C6H5COOH+C17H35COOH→(C6H5COO)2(C17H35COO)2Al2O
Industrial Production Methods: In an industrial setting, the production of bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum may involve large-scale reactions using aluminum chloride, benzoic acid, and octadecanoic acid. The reaction is typically conducted in a solvent such as toluene or xylene, and the product is purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum can undergo oxidation reactions, particularly at the benzoate and octadecanoate ligands.
Substitution: The compound can participate in substitution reactions where the benzoate or octadecanoate ligands are replaced by other ligands.
Hydrolysis: In the presence of water, bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum can hydrolyze to form aluminum hydroxide and the corresponding acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of benzoate and octadecanoate.
Substitution: New organoaluminum compounds with different ligands.
Hydrolysis: Aluminum hydroxide, benzoic acid, and octadecanoic acid.
Applications De Recherche Scientifique
Chemistry: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum is used as a precursor in the synthesis of other organoaluminum compounds. It is also studied for its coordination chemistry and structural properties.
Biology: In biological research, this compound is investigated for its potential use as a delivery agent for drugs and other bioactive molecules due to its ability to form stable complexes with various ligands.
Medicine: The compound’s potential as a drug delivery system is explored in medicinal chemistry. Its ability to form complexes with pharmaceutical agents can enhance the stability and bioavailability of certain drugs.
Industry: In industrial applications, bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum is used as a catalyst in polymerization reactions and as an additive in lubricants and coatings to improve their properties.
Mécanisme D'action
The mechanism by which bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum exerts its effects involves the coordination of its ligands to aluminum atoms. This coordination creates a stable complex that can interact with various molecular targets. The pathways involved include ligand exchange, oxidation-reduction reactions, and hydrolysis, depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Bis(acetato)aluminum: Similar in structure but with acetate ligands instead of benzoate and octadecanoate.
Bis(stearato)aluminum: Contains stearate ligands, which are similar to octadecanoate but differ in chain length.
Bis(benzoato)aluminum: Contains only benzoate ligands without the octadecanoate component.
Uniqueness: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum is unique due to the combination of benzoate and octadecanoate ligands, which provide distinct structural and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
94134-85-7 |
|---|---|
Formule moléculaire |
C50H80Al2O9 |
Poids moléculaire |
879.1 g/mol |
Nom IUPAC |
[[benzoyloxy(octadecanoyloxy)alumanyl]oxy-octadecanoyloxyalumanyl] benzoate |
InChI |
InChI=1S/2C18H36O2.2C7H6O2.2Al.O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*8-7(9)6-4-2-1-3-5-6;;;/h2*2-17H2,1H3,(H,19,20);2*1-5H,(H,8,9);;;/q;;;;2*+2;/p-4 |
Clé InChI |
LWTCSEHMXVKKSF-UHFFFAOYSA-J |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(=O)C1=CC=CC=C1)O[Al](OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




